molecular formula C19H15N5O4 B2425939 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1331426-37-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

カタログ番号: B2425939
CAS番号: 1331426-37-9
分子量: 377.36
InChIキー: HQMGBONNDQLWIB-DUXPYHPUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H15N5O4 and its molecular weight is 377.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include benzo[d][1,3]dioxole derivatives and azetidine intermediates. The synthesis pathway often employs methods such as:

  • Condensation Reactions : To form the enone structure.
  • Cyclization : To introduce the azetidine ring.
  • Functionalization : To attach the pyrazine and oxadiazole moieties.

This complex synthetic route requires careful optimization to achieve high yields and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole structures. For example, derivatives have shown significant antitumor activity against various cancer cell lines with IC50 values lower than conventional chemotherapeutics like doxorubicin.

CompoundCell LineIC50 (µM)Reference
(E)-3...HepG22.38
(E)-3...HCT1161.54
(E)-3...MCF74.52

These compounds demonstrated selective cytotoxicity towards cancer cells while exhibiting low toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index.

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancers.
  • Induction of Apoptosis : Studies utilizing annexin V-FITC assays indicated that these compounds can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.

Antimicrobial Activity

In addition to anticancer properties, some derivatives exhibit antimicrobial activities against various pathogens. The presence of the pyrazine and oxadiazole moieties contributes to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

A notable study evaluated the biological activity of a series of benzo[d][1,3]dioxole derivatives, including our compound of interest. The research focused on:

  • In Vitro Testing : Assessing cytotoxicity against different cancer cell lines.
  • Molecular Docking Studies : To predict binding affinities with target proteins involved in cancer progression.

The findings indicated that certain structural modifications enhanced biological activity significantly, providing insights for further optimization.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity:
Research has indicated that compounds containing oxadiazole and pyrazine functionalities exhibit significant anticancer activity. For instance, derivatives of pyrazinyl oxadiazoles have been shown to inhibit tumor growth in various cancer cell lines. The incorporation of the azetidine ring may contribute to this activity by enhancing the compound's ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties:
The presence of the benzo[d][1,3]dioxole structure suggests potential antimicrobial activity. Studies have demonstrated that similar compounds can exhibit effective antibacterial and antifungal properties. The compound's efficacy against microbial strains can be attributed to its ability to disrupt cellular processes or inhibit essential enzymes.

Neuroprotective Effects:
Compounds with similar structural motifs have been investigated for their neuroprotective effects. The interaction of the compound with neurotransmitter systems could provide insights into its potential use in treating neurodegenerative diseases.

Anticancer Activity

A study evaluating various oxadiazole derivatives found that certain compounds significantly inhibited the proliferation of breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. The specific contribution of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one remains to be fully elucidated but suggests a promising avenue for further research.

Antimicrobial Activity

In a comparative study of several benzo[d][1,3]dioxole derivatives against Staphylococcus aureus and Escherichia coli, compounds similar to the target compound exhibited minimum inhibitory concentrations (MICs) that indicate strong antibacterial activity. These findings support the hypothesis that the structural features of the compound enhance its interaction with bacterial cell membranes or metabolic pathways.

特性

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O4/c25-17(4-2-12-1-3-15-16(7-12)27-11-26-15)24-9-13(10-24)19-22-18(23-28-19)14-8-20-5-6-21-14/h1-8,13H,9-11H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMGBONNDQLWIB-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。